6-Sulfamoylpyridine-3-carboxylic acid

描述

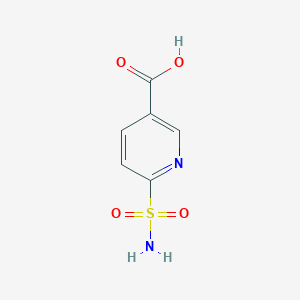

6-Sulfamoylpyridine-3-carboxylic acid is a pyridine derivative characterized by a sulfamoyl (-SO₂NH₂) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol (CAS: 1334486-38-2) . The sulfamoyl group confers unique electronic and hydrogen-bonding properties, making this compound relevant in pharmaceutical and agrochemical research.

Structure

2D Structure

属性

IUPAC Name |

6-sulfamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGDGAKDFIXCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285135-56-0 | |

| Record name | 6-sulfamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfamoylpyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the pyridine ring. One common method is the sulfonation of pyridine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Acid Chloride Formation

Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides, a reaction applicable to the carboxylic acid moiety in 6-sulfamoylpyridine-3-carboxylic acid .

Reaction: Mechanism:

- Nucleophilic attack by the hydroxyl oxygen on SOCl₂.

- Formation of a chlorosulfite intermediate.

- Displacement by chloride ion to yield the acid chloride .

Applications:

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions .

Reaction: Key Conditions:

Example:

Methanol forms methyl 6-sulfamoylpyridine-3-carboxylate, analogous to methyl 5-sulfamoylpyridine-3-carboxylate .

Amide Formation

Carbodiimides like DCC (dicyclohexylcarbodiimide) activate the carboxylic acid for amide bond formation with amines .

Reaction: Mechanism:

- DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

- Nucleophilic attack by the amine yields the amide .

Applications:

Sulfonamide Reactivity

The sulfamoyl group (-SO₂NH₂) participates in nucleophilic substitutions. For example:

Alkylation: Conditions:

Biological Relevance:

Decarboxylation

Under thermal or oxidative conditions, the carboxylic acid group may undergo decarboxylation:

Reaction: Applications:

Metal Coordination

The carboxylic acid and sulfonamide groups can act as ligands for metal ions, forming complexes:

Example: Key Studies:

- Carboxylic acids coordinate via the deprotonated oxygen, while sulfonamides bind through nitrogen or oxygen .

Oxidation and Reduction

- Oxidation: The pyridine ring is resistant, but side chains (e.g., -CH₃) may oxidize to -COOH .

- Reduction: Catalytic hydrogenation could reduce the pyridine ring to piperidine, altering reactivity .

Research Findings and Challenges

科学研究应用

Medicinal Chemistry

6-Sulfamoylpyridine-3-carboxylic acid is primarily investigated for its potential pharmaceutical applications:

- Antimicrobial Activity : Research indicates that compounds with sulfamoyl groups can exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. It interacts with specific enzymes involved in cancer metabolism, which could lead to the development of novel anticancer therapies.

Agricultural Applications

The compound is also explored in the field of agriculture:

- Herbicidal Properties : this compound and its derivatives have been evaluated for their herbicidal activity. They can inhibit the growth of certain weeds by disrupting metabolic pathways essential for plant growth .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymer Chemistry : The carboxylic acid functionality allows for the formation of polymers through various chemical reactions, including esterification and amidation. This expands the utility of this compound in creating specialty polymers with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a new class of antibiotics.

Case Study 2: Herbicidal Activity

In agricultural research, a series of experiments assessed the herbicidal effects of various sulfamoyl derivatives, including this compound. The findings revealed effective weed control at low concentrations, suggesting its viability as an environmentally friendly herbicide alternative .

作用机制

The mechanism of action of 6-Sulfamoylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

6-Chloropyridine-3-carboxylic Acid (CAS: 5326-23-8)

- Structure : Chlorine substituent at the 6-position.

- Molecular Weight: 157.55 g/mol (C₆H₄ClNO₂).

- Key Differences :

- Applications : Greater lipophilicity than 6-sulfamoyl derivatives, enhancing membrane permeability in drug design.

6-Hydroxypyridine-3-carboxylic Acid (CAS: 5006-66-6)

- Structure : Hydroxyl (-OH) group at the 6-position.

- Molecular Weight: 155.11 g/mol (C₆H₅NO₃).

- Key Differences :

6-Amino-3-pyridinecarboxylic Acid (CAS: 1027785-19-8)

- Structure: Amino (-NH₂) group at the 6-position.

- Similarity Score : 0.78 (structural similarity to the target compound) .

- Key Differences: The amino group increases basicity, altering pharmacokinetic properties (e.g., absorption in the gastrointestinal tract). Less electronegative than sulfamoyl, reducing hydrogen-bond acceptor strength.

Functional Group Modifications

6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic Acid (CAS: 167303-60-8)

- Structure : Bulky carbamoyl (-CONH-C(CH₃)₂CH₂) group at the 6-position.

- Molecular Weight : 252.28 g/mol (C₁₂H₁₆N₂O₃).

- Higher lipophilicity due to the alkyl chain, influencing blood-brain barrier penetration .

6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS: 881222-92-0)

- Structure : Chlorophenyl and oxazole ring modifications.

- Molecular Weight : 318.73 g/mol (C₁₅H₁₀ClN₂O₃).

- Key Differences :

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 6-Sulfamoylpyridine-3-carboxylic acid | 216.21 | -SO₂NH₂ | Moderate (polar solvents) | ~2.5–3.0 |

| 6-Chloropyridine-3-carboxylic acid | 157.55 | -Cl | Low (non-polar solvents) | ~1.8–2.2 |

| 6-Hydroxypyridine-3-carboxylic acid | 155.11 | -OH | High (aqueous) | ~3.0–3.5 |

| 6-Amino-3-pyridinecarboxylic acid | 138.12 | -NH₂ | Moderate (aqueous) | ~4.5–5.0 |

生物活性

6-Sulfamoylpyridine-3-carboxylic acid (6-SPCA) is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both sulfamoyl and carboxylic acid functional groups contributes to its reactivity and biological properties. This article reviews the biological activity of 6-SPCA, focusing on its antimicrobial properties, effects on lysophosphatidic acid production, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring with a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are significant for its biological activity.

Antimicrobial Activity

6-SPCA exhibits notable antimicrobial properties , similar to other sulfonamide derivatives. Research indicates that compounds with sulfamoyl groups often demonstrate efficacy against a range of bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- Case Studies : In vitro studies have shown that 6-SPCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Inhibition of Lysophosphatidic Acid Production

Recent studies highlight the role of 6-SPCA as an inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA), a lipid mediator involved in various pathological processes, including cancer progression and inflammation.

- Research Findings : According to patent literature, 6-SPCA has been identified as a potential inhibitor of LPA production, which could have implications for treating diseases characterized by excessive LPA signaling .

- Biological Implications : By modulating LPA levels, 6-SPCA may influence cellular processes such as proliferation, migration, and survival in cancer cells.

Toxicological Profile

Understanding the safety profile of 6-SPCA is crucial for its potential therapeutic use. Preliminary toxicological assessments suggest that while the compound exhibits biological activity, further studies are needed to fully elucidate its safety and side effects.

- Toxicity Studies : Current data indicate low systemic toxicity; however, specific studies focusing on repeated-dose toxicity are required to establish safe dosage levels .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other known compounds:

| Compound | Antimicrobial Activity | LPA Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| Sulfamethoxazole | High | No | Moderate |

| Dapsone | Moderate | No | Moderate |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-sulfamoylpyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of sulfamoyl precursors with pyridine derivatives, followed by cyclization. For example, analogous pyridine-carboxylic acid syntheses involve palladium-catalyzed coupling or nucleophilic substitution under reflux with solvents like DMF or toluene . Optimizing catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) is critical to avoid side reactions (e.g., over-sulfonation). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Monitor intermediates using TLC and confirm final structure via H/C NMR and HRMS .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Solubility profiling requires dissolving the compound in buffered solutions (pH 1–14) at 25°C, followed by UV-Vis spectroscopy or HPLC quantification. Stability studies use accelerated aging protocols (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of sulfamoyl groups). For pH-sensitive stability, use phosphate/citrate buffers and track changes via FTIR (loss of -SONH peaks at 1150 cm) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar analogs?

- Methodological Answer : Combine H NMR (pyridine proton shifts at δ 8.2–8.5 ppm), F NMR (if fluorinated analogs exist), and IR spectroscopy (sulfonamide S=O stretches at 1320–1350 cm^{-1). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight within 3 ppm error. For ambiguous cases, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves positional isomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the sulfamoyl group’s electron-withdrawing effect lowers the LUMO energy at the pyridine C-2 position, favoring nucleophilic attack. Validate predictions with kinetic studies (e.g., monitoring reaction rates with benzylamine via H NMR) .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Use orthogonal assays:

- In vitro : Compare IC values across multiple cancer lines (e.g., MCF-7 vs. HepG2) with positive controls.

- In silico : Perform molecular docking (AutoDock Vina) to confirm binding affinity to target enzymes (e.g., carbonic anhydrase).

- Statistical analysis : Apply mixed-effects models to account for batch-to-batch variability .

Q. How do steric and electronic effects of substituents modulate the compound’s enzyme inhibition potency?

- Methodological Answer : Synthesize derivatives with substituents at C-4 (e.g., -Cl, -OCH) and assess inhibition via enzyme kinetics (Lineweaver-Burk plots). Bulky groups (e.g., -CF) may hinder binding, while electron-withdrawing groups enhance sulfamoyl interaction with catalytic zinc in metalloenzymes. Correlate Hammett σ values with log(IC) for quantitative structure-activity relationships (QSAR) .

Q. What advanced analytical methods detect trace degradation products in long-term stability studies?

- Methodological Answer : Use UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Degradation products (e.g., pyridine-3-carboxylic acid from sulfamoyl cleavage) are identified via exact mass (±5 ppm) and MS/MS fragmentation. Quantify using external calibration curves with limits of detection (LOD) <0.1% .

Methodological Considerations for Data Contradictions

- Cross-validation : Replicate experiments in independent labs to rule out equipment bias .

- Meta-analysis : Aggregate data from published studies (e.g., Web of Science, PubMed) and apply random-effects models to assess heterogeneity .

- Error source tracking : Use Design of Experiments (DoE) to isolate variables (e.g., solvent purity, humidity) contributing to irreproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。